molecular formula C11H13ClN4O2S2 B2358623 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-80-0

4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2358623
CAS No.: 338421-80-0
M. Wt: 332.82
InChI Key: KEUXBNXUPWJRNI-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an ethyl group, a sulfanyl group, and a triazole ring, making it a versatile molecule for research and development.

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities . Therefore, it can be inferred that the compound might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the antimicrobial activities of similar compounds , it can be hypothesized that the compound might interfere with the synthesis of essential microbial proteins or enzymes, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Given its potential antimicrobial activity , it could be involved in disrupting the synthesis of essential microbial proteins or enzymes, thereby affecting the overall metabolic processes of the microorganisms.

Pharmacokinetics

The physicochemical properties such as melting point, boiling point, and molecular weight, which can influence the compound’s bioavailability, are provided .

Result of Action

Based on the antimicrobial activities of similar compounds , it can be inferred that the compound might lead to the inhibition of growth and proliferation of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives. The reaction conditions often require heating and the use of catalysts to ensure the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro derivative.

  • Reduction: : The compound can be reduced to remove the chloro group.

  • Substitution: : The sulfanyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro derivatives.

  • Reduction: : Formation of compounds lacking the chloro group.

  • Substitution: : Formation of various sulfanyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems and interactions.

  • Medicine: : Potential use in drug development due to its structural features.

  • Industry: : Application in the production of materials and chemicals.

Comparison with Similar Compounds

This compound is similar to other sulfonamide derivatives and triazole-containing compounds. Some similar compounds include:

  • 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

  • N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of each compound.

Properties

IUPAC Name

4-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXBNXUPWJRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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